

Application Notes and Protocols for Stille Coupling with Triphenyl(phenylethynyl)tin

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Compound of Interest		
Compound Name:	Triphenyl phenylethynyl tin	
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Introduction to Stille Coupling

The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of organotin reagents to air and moisture, and generally high yields.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] A general schematic of the Stille coupling reaction is shown below:

 $R^{1}-X + R^{2}-Sn(R^{3})_{3} \rightarrow R^{1}-R^{2} + X-Sn(R^{3})_{3}$ (in the presence of a Pd catalyst)

Here, R¹ and R² are organic moieties, X is a halide (I, Br, Cl) or pseudohalide (OTf), and R³ is typically a butyl or methyl group.[1]

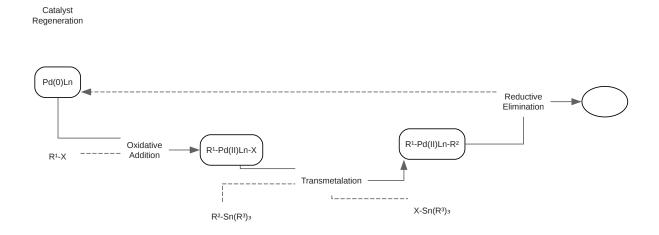
Triphenyl(phenylethynyl)tin is a specialized organostannane reagent used to introduce a phenylethynyl group onto an aromatic or vinylic core, leading to the formation of diarylalkynes or aryl-vinylalkynes. These structures are of significant interest in medicinal chemistry, materials science, and natural product synthesis.

Reaction Mechanism and Experimental Workflow



The catalytic cycle of the Stille coupling reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.
- Transmetalation: The organostannane (R²-Sn(R³)₃) transfers its R² group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the ratedetermining step.
- Reductive Elimination: The coupled product (R¹-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

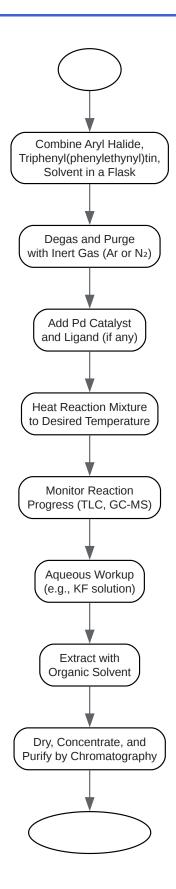


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Catalytic cycle of the Stille coupling reaction.

An overview of the experimental workflow for a typical Stille coupling reaction is depicted below. The process involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification to isolate the desired product.





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References

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- 2. chemistry.msu.edu [chemistry.msu.edu]
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